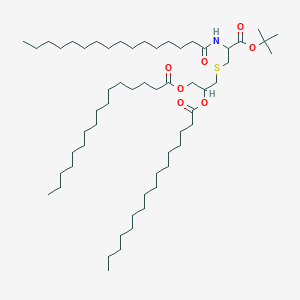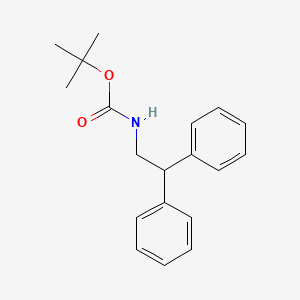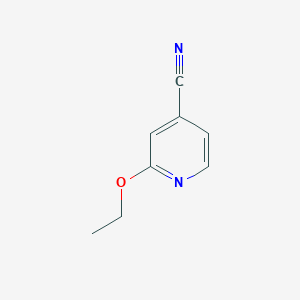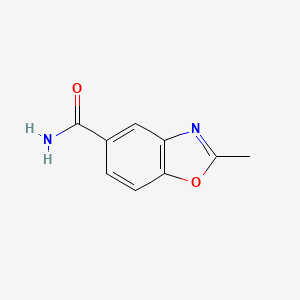
2-Benzoyl-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-6-methoxypyridine, also known as 6-Methoxy-2-benzoylpyridine, is an organic compound with the molecular formula C10H9NO2. It is a colourless solid that is soluble in common organic solvents. It is used as a reagent in organic synthesis. 6-Methoxy-2-benzoylpyridine is also a useful intermediate in the synthesis of a variety of organic molecules.
Scientific Research Applications
Synthesis of 2-Pyridones
2-Benzoyl-6-methoxypyridine is used in the synthesis of 2-pyridones, which are key intermediates in various chemical reactions. The process involves hydrogenation in the presence of a catalyst like palladium on activated carbon to yield 2-pyridone .
Chromatography and Mass Spectrometry
This compound finds application in analytical chemistry, particularly in chromatography and mass spectrometry for the separation, identification, and quantification of chemical or biological compounds .
Biopharma Production
In biopharmaceutical production, 2-Benzoyl-6-methoxypyridine may be utilized as an intermediate or a reagent during the synthesis of more complex molecules .
Advanced Battery Science
The compound’s properties may be explored in advanced battery science for developing new materials that can enhance battery performance .
Agrochemical Research
Although not directly mentioned for 2-Benzoyl-6-methoxypyridine, related pyridine compounds are used in agrochemical research for developing pesticides or herbicides .
Pharmaceutical Intermediates
It serves as an active pharmaceutical intermediate, potentially involved in the synthesis of various medicinal compounds .
Liquid Crystalline and Photoluminescent Properties
Research into derivatives of methoxypyridine, including those similar to 2-Benzoyl-6-methoxypyridine, focuses on their liquid crystalline and photoluminescent properties for potential applications in displays and lighting .
Watson–Crick Base Pairing in Nucleic Acids
Methoxypyridine derivatives have been studied as thymidine mimics in Watson–Crick base pairing within DNA structures, which could have implications in genetic research and biotechnology .
Future Directions
Mechanism of Action
Biochemical Pathways
This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Result of Action
Related compounds have been involved in the synthesis of various biologically active molecules, including anti-depressants , and in the formation of key heterocycles .
Action Environment
The suzuki–miyaura coupling, in which similar compounds are involved, is known for its environmentally benign nature .
properties
IUPAC Name |
(6-methoxypyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-9-5-8-11(14-12)13(15)10-6-3-2-4-7-10/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSONXKRSOCOKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)




![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)

![2,7-Diazabicyclo[4.2.0]octane](/img/structure/B1319118.png)

![4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B1319125.png)

![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)